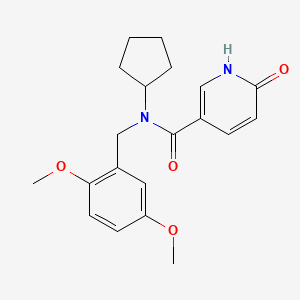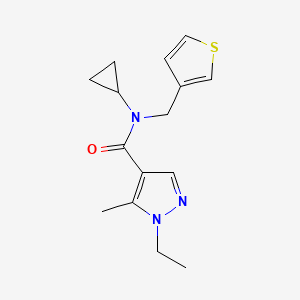![molecular formula C14H13NO B4529045 {4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol](/img/structure/B4529045.png)
{4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol
Vue d'ensemble
Description
{4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol is an organic compound that features a pyridine ring substituted with a phenylvinyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol typically involves the following steps:
Formation of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Pyridine Ring Formation: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Methanol Group Introduction: The methanol group can be introduced via a reduction reaction, where a suitable precursor such as a pyridine aldehyde is reduced using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
{4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism by which {4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The phenylvinyl group can engage in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(E)-2-phenylvinyl]pyridin-2-yl}amine: Similar structure but with an amine group instead of a methanol group.
{4-[(E)-2-phenylvinyl]pyridin-2-yl}ketone: Similar structure but with a ketone group instead of a methanol group.
{4-[(E)-2-phenylvinyl]pyridin-2-yl}aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
{4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol is unique due to the presence of the methanol group, which allows for specific interactions and reactions that are not possible with the other similar compounds. This makes it a valuable compound for exploring new chemical and biological pathways.
Propriétés
IUPAC Name |
[4-[(E)-2-phenylethenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-11-14-10-13(8-9-15-14)7-6-12-4-2-1-3-5-12/h1-10,16H,11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNPKHHORVSOL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B4528962.png)
![(1-methyl-3-phenylpropyl){2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amine](/img/structure/B4528966.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B4528983.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4528990.png)
![1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4528996.png)
![(1R,9aR)-1-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4528997.png)
![N-[(1S)-1-benzyl-2-hydroxyethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4529005.png)


amine](/img/structure/B4529022.png)
![N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide](/img/structure/B4529029.png)
![2-[4-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-(2-furylmethyl)piperazin-2-yl]ethanol](/img/structure/B4529037.png)

![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]piperidin-3-ol](/img/structure/B4529068.png)
